Difluorobenzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorobenzotriazole is a chemical compound that belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. The presence of two fluorine atoms in the benzotriazole structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluorobenzotriazole can be synthesized through palladium-catalyzed direct C-H cross-coupling polycondensation. This method involves the reaction of 5,6-difluorobenzotriazole with different thiophene derivatives, such as 3-octylthiophene, 2,2’-bithiophene, thieno[3,4-b][1,4]dioxine, and 4,4-dioctyl-4H-silolo-[3,2-b:4,5-b’]dithiophene . The reaction conditions typically include the use of palladium catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Difluorobenzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives, which have unique chemical and physical properties. These derivatives are valuable in different applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Scientific Research Applications
Difluorobenzotriazole has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in the development of biological probes and sensors.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of difluorobenzotriazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its electron-withdrawing properties, making it an effective acceptor in donor-acceptor systems. This property is crucial in its application in optoelectronic devices, where it facilitates efficient charge transfer and light emission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluorobenzotriazole include:
Benzotriazole: The parent compound without fluorine atoms.
Monofluorobenzotriazole: A benzotriazole derivative with a single fluorine atom.
Trifluorobenzotriazole: A benzotriazole derivative with three fluorine atoms.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly enhance its electron-withdrawing properties compared to benzotriazole and monofluorobenzotriazole. This makes it more effective in applications requiring strong electron acceptors, such as in the synthesis of conjugated polymers for optoelectronic devices .
Properties
IUPAC Name |
4,5-difluoro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBLQVSGVTZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.